2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is an acetamide derivative featuring a benzothiadiazine-1,1-dioxide core substituted at the 6-position with chlorine and at the 4-position with a phenyl group. The acetamide moiety is linked to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O3S/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)28-29(33(19,31)32)13-20(30)27-17-8-4-7-15(11-17)22(24,25)26/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXXONGFVKXXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 1031669-79-0) is a complex organic molecule characterized by its unique structural features, including a benzothiadiazine core and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.0 g/mol. The presence of halogen substitutions (chlorine and trifluoromethyl groups) significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 472.0 g/mol |
| CAS Number | 1031669-79-0 |
| Structure | Chemical Structure |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Studies have shown that compounds containing a benzothiadiazine scaffold demonstrate significant antibacterial properties. For instance, related compounds have exhibited minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli . The presence of chlorine enhances the antibacterial properties of these compounds due to increased lipophilicity and better membrane penetration .
Anticancer Potential
The benzothiadiazine derivatives have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression. Inhibitors targeting CDK4 have shown promise in preventing overproliferation of cancer cells . The specific compound may also interact with various signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- Chloro Group : Increases lipophilicity and antibacterial efficacy.
- Trifluoromethyl Group : Enhances pharmacodynamic properties and may improve binding affinity to biological targets .
Case Studies
Several case studies have documented the efficacy of benzothiadiazine derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a related compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), achieving significant bacterial reduction within hours .
- CDK Inhibition : Research on similar benzothiadiazine derivatives indicated their potential as effective CDK inhibitors, contributing to reduced tumor growth in preclinical models .
Scientific Research Applications
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with a unique structural configuration that includes a benzothiadiazine core. This article explores its applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
This compound features:
- Benzothiadiazine Core : A bicyclic structure that incorporates sulfur and nitrogen atoms.
- Halogen Substituents : The presence of chlorine and trifluoromethyl groups influences its chemical reactivity and biological activity.
- Acetamide Functional Group : Contributes to its potential as a bioactive molecule.
Medicinal Chemistry
The compound has shown potential in various therapeutic applications due to its biological activities:
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothiadiazine core may enhance interactions with biological targets involved in cancer progression.
- Antimicrobial Properties : The unique structure may also confer antimicrobial activity, making it a candidate for developing new antibiotics.
Biological Target Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Surface Plasmon Resonance (SPR) : Used to assess binding affinities to enzymes or receptors.
- Isothermal Titration Calorimetry (ITC) : Employed to quantitatively measure interactions and thermodynamics of binding.
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. General steps may include:
- Formation of the benzothiadiazine core.
- Introduction of halogen substituents.
- Coupling with the acetamide moiety.
These synthetic pathways are optimized for yield and purity, allowing for further exploration of the compound's properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of similar benzothiadiazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the structural features contribute to enhanced therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of benzothiadiazine were tested against various bacterial strains, showing promising results in inhibiting growth, indicating potential for development as new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Benzothiadiazine vs. Benzothiazole Derivatives
- Target Compound : Benzothiadiazine-1,1-dioxide core with sulfone group (polar, hydrogen-bond acceptor) .
- EP 3 348 550A1 Analogs : Benzothiazole core (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide). Benzothiazoles lack the sulfone group, resulting in lower polarity but higher lipophilicity, which may influence membrane permeability .
Substitution Patterns on the Benzothiadiazine Ring
- Target Compound : 6-Chloro, 4-phenyl substituents. Chlorine at position 6 may enhance electron-withdrawing effects, while the phenyl group at position 4 contributes steric bulk .
- Analog : 6-Chloro, 4-(2-fluorophenyl). The 2-fluoro substitution introduces electronegativity but reduces steric hindrance compared to the target’s phenyl group .
Acetamide Moieties
Aryl Substituents
- Target Compound : 3-(Trifluoromethyl)phenyl. The CF₃ group increases hydrophobicity and resistance to oxidative metabolism .
- : 2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide.
- : N-(2,6-Dimethylphenyl). Methyl groups enhance lipophilicity but lack the strong electron-withdrawing effects of CF₃ .
Data Tables
Table 1: Structural Comparison of Key Compounds
*Calculated based on formula C₂₃H₁₇ClF₃N₃O₃S.
Table 2: Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis involves three key steps:
Formation of the benzothiadiazine core : Precursors like sulfonamides or thiols are reacted under controlled pH and temperature (e.g., 60–80°C in DMF) to form the heterocyclic ring .
Introduction of substituents : The phenyl and trifluoromethylphenyl groups are attached via Suzuki coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and anhydrous conditions .
Acetamide formation : The final step involves reacting the intermediate with activated acetic acid derivatives (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) .
- Analytical Validation : Post-synthesis purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How is the compound characterized to confirm its structural identity?
- Techniques :
- NMR Spectroscopy : Assigns protons and carbons in the benzothiadiazin and acetamide moieties (e.g., distinct peaks for SO₂ groups at δ ~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 507.08) .
- Elemental Analysis : Validates %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?
- Factors to Address :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid side reactions .
- Catalyst Loading : Reducing Pd catalyst to 2 mol% in coupling reactions minimizes costs without compromising yield (reported 75–85%) .
- Temperature Control : Exothermic steps (e.g., acetyl chloride addition) require gradual cooling (0°C → RT) to prevent decomposition .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?
- Approaches :
Purity Reassessment : Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew bioassay results. Repurify via column chromatography .
Structural Analog Testing : Compare activity against analogs with modified substituents (e.g., replacing Cl with F) to isolate pharmacophores .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC₅₀ validation) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of active sites) .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
- Metabolic Stability : Assess half-life in liver microsomes (human vs. rodent) to predict in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
